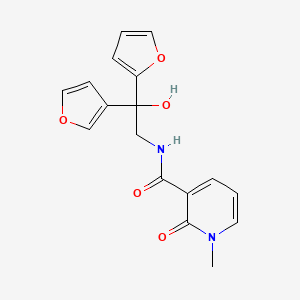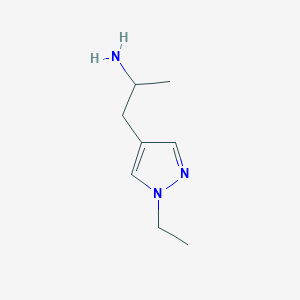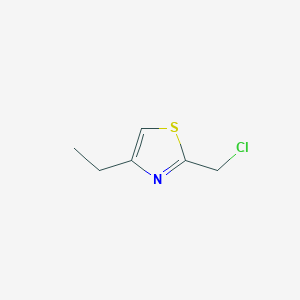
Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biosynthesis Pathways
Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate is involved in biosynthetic pathways, such as the conversion of methionine to ethylene, indicating its role in the metabolism of certain bacteria and fungi. This pathway elucidates the compound's potential as a metabolic intermediate in microbial ethylene production, showcasing its applicability in understanding and manipulating bacterial and fungal biosynthesis for industrial and agricultural purposes (Billington, Golding, & Primrose, 1979).
Molecular Docking and Structural Studies
The compound's derivatives have been explored through molecular docking and structural analyses, revealing insights into their interactions with biological molecules. Such studies offer foundational knowledge for the design of new compounds with potential pharmacological importance, especially in targeting specific biological pathways or structures (Vanasundari et al., 2018).
Analytical and Detection Methods
Research has also focused on developing sensitive analytical methods for detecting and quantifying this compound and its analogs in various matrices. These methods are crucial for monitoring environmental and biological samples, ensuring the safe and controlled use of such compounds (Zhang et al., 2008).
Synthesis of New Compounds
The synthesis of new compounds from this compound derivatives demonstrates its utility as a precursor in organic synthesis. These synthetic pathways enable the creation of novel compounds with potential applications in medicinal chemistry and materials science, highlighting the compound's versatility in contributing to the development of new drugs and materials (Aal, 2002).
Environmental and Electrochemical Studies
Investigations into the electrochemical properties and environmental applications of this compound derivatives have also been conducted. These studies assess the compound's potential in environmental remediation and its behavior under various electrochemical conditions, offering insights into its environmental impact and applications in waste treatment processes (Santos et al., 2020).
Mecanismo De Acción
Target of Action
It is structurally similar to 4-methyl-2,5-dimethoxyamphetamine , a psychedelic phenyl isopropylamine derivative, commonly called DOM . The mood-altering effects and mechanism of action of DOM may be similar to those of LSD .
Mode of Action
Based on its structural similarity to dom, it may interact with its targets in a manner similar to dom . The compound may bind to the receptors, triggering a series of biochemical reactions that lead to its mood-altering effects .
Biochemical Pathways
Based on its structural similarity to dom, it may affect similar pathways . These could potentially involve the serotonin system, given that DOM and other similar compounds are known to interact with serotonin receptors .
Pharmacokinetics
Based on its structural similarity to dom, it may have similar pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its overall effects.
Result of Action
Based on its structural similarity to dom, it may have similar effects . These could potentially include mood-altering effects, given that DOM is known to have such effects .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical structure, particularly the presence of the dimethoxyphenyl and oxobutanoate groups .
Cellular Effects
It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate vary with different dosages in animal models . Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could explore any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)18-3/h4,6,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCBIDKCTWLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)
![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)

![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)

![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride](/img/structure/B2895352.png)
![4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE](/img/structure/B2895354.png)
![2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2895355.png)

![(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2895359.png)
![4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2895361.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)


